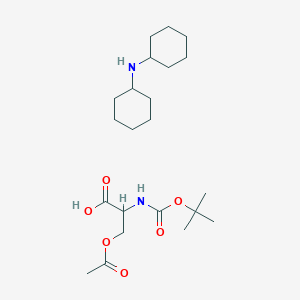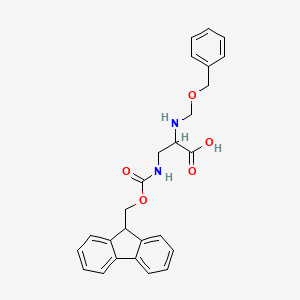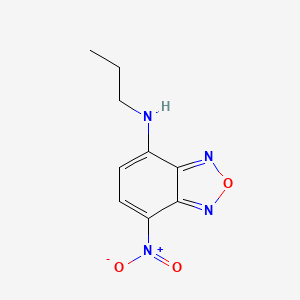![molecular formula C8H9N5S2 B14054654 Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate](/img/structure/B14054654.png)
Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is efficient and reduces the need for hazardous solvents, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of enzymes such as RORγt, PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to various biological effects.
Comparison with Similar Compounds
Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in their biological activities and applications.
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyrazine ring and exhibit different pharmacological properties.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their CDK2 inhibitory activity and are used in cancer treatment.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H9N5S2 |
|---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
1,1-bis(methylsulfanyl)-N-([1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanimine |
InChI |
InChI=1S/C8H9N5S2/c1-14-8(15-2)11-7-10-6-5-9-3-4-13(6)12-7/h3-5H,1-2H3 |
InChI Key |
ACSARTICULWGBY-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=NN2C=CN=CC2=N1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-ethylhexyl)-5-[4-[7-(2-ethylhexyl)-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl]thieno[2,3-f][1]benzothiol-8-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B14054575.png)












![2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]](/img/structure/B14054662.png)
